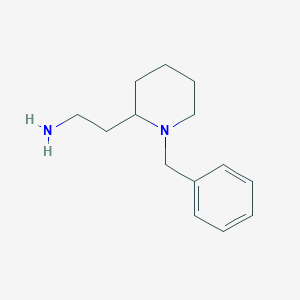

2-(1-Benzylpiperidin-2-YL)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPMGDIOCGIION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672398 | |

| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-74-3 | |

| Record name | 2-(1-Benzylpiperidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Benzylpiperidin 2 Yl Ethanamine and Its Analogues

Retrosynthetic Analysis of the 2-(1-Benzylpiperidin-2-YL)ethanamine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. hilarispublisher.comairitilibrary.com For this compound (Target Molecule 1 ), the analysis involves strategic disconnections of key chemical bonds.

Two primary disconnections are logical for this scaffold:

C-N Bond Disconnection: The bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group is a prime candidate for disconnection. This is a common strategy for amines, as this bond is typically formed via N-alkylation. amazonaws.com This disconnection leads to precursor 2 , 2-(piperidin-2-yl)ethanamine, and a suitable benzylating agent like benzyl bromide (3 ).

C-C Bond Disconnection: The bond between the piperidine ring at the C-2 position and the ethanamine side chain can be disconnected. However, a more practical approach involves a functional group interconversion (FGI) followed by disconnection. For instance, the ethanamine group can be traced back to a nitrile group (-CH₂CN). This leads to precursor 4 , 2-(1-benzylpiperidin-2-yl)acetonitrile.

A further disconnection on precursor 2 can be envisioned by targeting the piperidine ring itself. The saturated heterocyclic ring can be retrosynthetically derived from its aromatic counterpart, pyridine (B92270). This leads to 2-(pyridin-2-yl)ethanamine (5 ), which can be obtained from the reduction of 2-(pyridin-2-yl)acetonitrile (6 ). This final precursor is accessible from simple starting materials like 2-picoline. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the forward synthesis.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis routes can be devised to construct the target molecule. These strategies focus on the sequential formation of the required bonds and functional groups.

Amine Functionalization Reactions for Ethanamine Moiety Formation

The formation of the ethanamine side chain is a critical step. A common and effective method involves the reduction of a nitrile group. Starting from a precursor like 2-(1-benzylpiperidin-2-yl)acetonitrile, the nitrile can be reduced to a primary amine using powerful reducing agents.

Common reduction methods include:

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines in high yield. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This approach is often considered a "greener" alternative to using metal hydrides.

N-Alkylation Protocols for Benzyl Group Incorporation on Piperidine Nitrogen

The introduction of the benzyl group onto the piperidine nitrogen is typically achieved through a nucleophilic substitution reaction (N-alkylation). The secondary amine of the 2-(piperidin-2-yl)ethanamine precursor acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide or benzyl chloride.

The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency. chemicalforums.com

| Benzylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) (MeCN) | 80 | >90 |

| Benzyl chloride | Et₃N | Dichloromethane (DCM) | Room Temp | 85-95 |

| Benzyl bromide | NaHCO₃ | Dimethylformamide (DMF) | 60-80 | >90 |

| Benzyl chloride | NaH | Tetrahydrofuran (THF) | 0 to Room Temp | 80-90 |

Table 1: Representative N-Alkylation Protocols for Secondary Amines.

Stereoselective Synthesis Approaches for Chiral Center Control at Piperidine C-2

The carbon atom at the C-2 position of the piperidine ring is a stereocenter. Controlling its stereochemistry is crucial for applications where a specific enantiomer is required. Several strategies can be employed:

Asymmetric Hydrogenation: One of the most efficient methods is the asymmetric hydrogenation of a prochiral pyridine precursor, such as 2-(pyridin-2-yl)ethanamine or a derivative. This is achieved using a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Iridium, or Ruthenium) with a chiral phosphine (B1218219) ligand like (R)- or (S)-BINAP. google.com This approach can provide high enantiomeric excess (ee) of the desired stereoisomer.

Resolution of Racemates: A classical approach involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization.

Chiral Pool Synthesis: This strategy involves starting the synthesis from a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For instance, a chiral amino acid could potentially be used as a precursor to construct the chiral piperidine ring.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring scalability. researchgate.net Key parameters for optimization in the synthesis of this compound include the choice of reagents, solvent, temperature, and reaction time.

For the N-alkylation step, a systematic study could involve screening different bases and solvents. For instance, while strong bases like NaH are effective, milder inorganic bases like K₂CO₃ are often preferred for large-scale synthesis due to easier handling and workup. The solvent can also play a crucial role; polar aprotic solvents like DMF and acetonitrile are often effective at promoting Sₙ2 reactions. chemicalforums.com

| Entry | Variable Changed | Condition | Observed Yield (%) |

| 1 | Solvent | Dichloromethane (DCM) | 75 |

| 2 | Solvent | Acetonitrile (MeCN) | 92 |

| 3 | Solvent | Dimethylformamide (DMF) | 94 |

| 4 | Base (in DMF) | Triethylamine (Et₃N) | 88 |

| 5 | Base (in DMF) | Potassium Carbonate (K₂CO₃) | 95 |

| 6 | Temperature (in DMF) | Room Temperature | 65 (24h) |

| 7 | Temperature (in DMF) | 80°C | 95 (4h) |

Table 2: Example Optimization Data for the N-Alkylation of 2-(piperidin-2-yl)ethanamine with Benzyl Bromide.

Similarly, for the reduction of the pyridine ring or the nitrile group, optimization would involve comparing different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (hydrogen pressure, temperature) to achieve the desired chemoselectivity and stereoselectivity.

Chemical Reactivity and Derivatization Strategies of 2 1 Benzylpiperidin 2 Yl Ethanamine

Functional Group Interconversions and Modifications of the Primary Amine Moiety

The primary amine of 2-(1-benzylpiperidin-2-yl)ethanamine serves as a versatile reactive handle for numerous functional group interconversions. Standard amine chemistry can be readily applied to synthesize a diverse library of derivatives.

Key modifications include acylation, alkylation, and reductive amination. Acylation reactions with acyl chlorides or anhydrides yield stable amide derivatives. Alkylation, typically with alkyl halides, can produce secondary and tertiary amines, although over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that requires controlled conditions.

A particularly useful modification is reductive amination. This reaction allows for the coupling of the primary amine with a wide variety of aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form secondary or tertiary amines. This strategy has been successfully applied to the analogous 4-(2-aminoethyl)piperidine scaffold, where aldehydes were reacted with the primary amine to introduce diverse substituents. nih.gov For instance, the reaction of a primary amine with an aldehyde first forms an imine intermediate, which is then reduced in situ to the corresponding amine.

These derivatization strategies are fundamental for exploring the chemical space around the core molecule and are often employed in the synthesis of compounds for biological screening. The conversion of the primary amine into other functional groups significantly alters the molecule's polarity, basicity, and hydrogen-bonding capability.

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide | Introduces carbonyl group, removes basicity, creates H-bond acceptor. |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Increases steric bulk and lipophilicity. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Allows for the introduction of a wide variety of substituents. nih.gov |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Creates a non-basic, strongly H-bond accepting group. |

Modifications and Transformations of the Piperidine (B6355638) Heterocycle

The piperidine heterocycle in this compound contains a tertiary amine that can be chemically altered. The most significant transformation at this position is the cleavage of the N-benzyl group.

N-Debenzylation: The removal of the benzyl (B1604629) protecting group is a common and critical step to enable further derivatization at the piperidine nitrogen. This can be achieved through several methods, most notably catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net Alternative methods include the use of ceric ammonium nitrate, which can chemoselectively debenzylate N-benzyl tertiary amines. rsc.org Successful debenzylation yields the secondary amine, 2-(piperidin-2-yl)ethanamine, which is a key intermediate.

N-Alkylation/N-Acylation of the Piperidine Ring: Once the benzyl group is removed, the resulting secondary amine on the piperidine ring can be functionalized through reactions such as N-alkylation or N-acylation. This allows for the introduction of a diverse range of substituents directly onto the heterocycle, which is a common strategy in drug discovery to modulate a compound's physicochemical properties and target interactions. nih.govnih.gov

Ring Transformations: While more complex, transformations of the carbon skeleton of the piperidine ring itself are also possible. Oxidative cleavage of C=C bonds within related cyclic systems can lead to reactive diformyl intermediates, which can then be used in ring-closing or ring-expansion protocols to generate novel heterocyclic scaffolds. nih.gov Such advanced strategies allow for the conversion of the piperidine core into different ring systems.

| Modification Strategy | Typical Reagents | Resulting Moiety | Synthetic Utility |

|---|---|---|---|

| N-Debenzylation | H₂, Pd/C or Ceric Ammonium Nitrate | Secondary amine (piperidine) | Unmasks the piperidine nitrogen for further functionalization. rsc.orgorganic-chemistry.org |

| N-Alkylation (post-debenzylation) | Alkyl halide, Base | N-substituted piperidine | Introduces diverse functional groups to modulate properties. nih.gov |

| N-Acylation (post-debenzylation) | Acyl chloride, Base | N-acyl piperidine (amide) | Alters electronic properties and removes basicity of the ring nitrogen. |

| Ring Opening/Expansion | Oxidizing agents (e.g., OsO₄/NaIO₄) followed by cyclization | Novel heterocyclic systems | Provides access to structurally distinct scaffolds. nih.gov |

Substitutions and Alterations on the Benzyl Moiety for Structure-Activity Exploration

The N-benzyl group is a key site for modification to explore structure-activity relationships (SAR). Altering the electronic and steric properties of the phenyl ring can have a significant impact on a molecule's biological activity by influencing how it interacts with its target protein. nih.gov

Research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are structurally related to the title compound, has provided valuable SAR insights. In one study, substitutions on the aromatic ring of the benzyl group were explored. The introduction of halogen substituents on both the phenylacetamide moiety and the benzyl group resulted in a similar affinity for sigma-1 (σ₁) receptors but a significantly increased affinity for sigma-2 (σ₂) receptors. researchgate.net However, substitution on only the benzyl group's aromatic ring generally led to a similar or slightly decreased affinity for σ₁ receptors. researchgate.net

This demonstrates that even subtle changes to the benzyl group can modulate receptor binding affinity and selectivity. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at the ortho, meta, or para positions of the phenyl ring. Studies on other N-benzyl-containing scaffolds have shown that the position of the substituent is often critical, with 2- and 3-substituted compounds sometimes being more active than their 4-substituted counterparts. mdpi.com

| Modification Type | Observation | Impact on Receptor Affinity |

|---|---|---|

| Substitution on the benzyl group's aromatic ring | Generally resulted in similar or slightly decreased affinity. | Modest impact on σ₁ receptor affinity. |

| Halogen substitution on both the benzyl group and another aromatic ring in the molecule | Resulted in a significantly increased affinity for the σ₂ receptor. | Enhanced σ₂ receptor affinity while maintaining σ₁ affinity. |

Exploration of Multi-Component Reaction Pathways Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. The primary amine of this compound makes it an ideal candidate for use as the amine component in several well-known MCRs.

One of the most prominent isocyanide-based MCRs is the Ugi reaction . In a typical Ugi four-component reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. Theoretically, this compound could serve as the primary amine input, allowing for the rapid assembly of complex, peptide-like structures incorporating the benzylpiperidine scaffold.

Another relevant MCR is the Strecker reaction , which is the synthesis of α-amino cyanides from an aldehyde or ketone, an amine, and a cyanide source. The resulting α-amino cyanide can then be hydrolyzed to produce an α-amino acid. Using this compound in a Strecker reaction would lead to the synthesis of novel amino acids bearing the benzylpiperidine moiety.

While specific examples utilizing this compound in MCRs are not extensively documented, the principles of these reactions suggest its high potential as a versatile building block for combinatorial chemistry and the efficient generation of molecular diversity. rsc.orgrug.nl

| Multi-Component Reaction | Other Reactants | Role of this compound | Potential Product Class |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino carboxamides |

| Strecker Reaction | Aldehyde/Ketone, Cyanide Source (e.g., KCN, TMSCN) | Amine Component | α-Amino acids (after hydrolysis) |

| Biginelli Reaction (variant) | Aldehyde, β-Ketoester | Amine/Urea Component (as a variant) | Dihydropyrimidinones or related heterocycles |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 1 Benzylpiperidin 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1-Benzylpiperidin-2-YL)ethanamine is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, governed by the n+1 rule.

The predicted chemical shifts for the protons of this compound would be influenced by their electronic environment. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine (B6355638) ring and the ethylamine (B1201723) side chain would appear in the more upfield region, with their specific shifts and multiplicities determined by their connectivity and stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. Given the asymmetry of this compound, all 14 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

The aromatic carbons of the benzyl group would be found in the δ 125-140 ppm range. The benzylic carbon is expected around δ 60-65 ppm. The carbons of the piperidine ring and the ethylamine side chain would resonate in the upfield region (δ 20-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~ 3.5 | ~ 60-65 |

| Aromatic-CH | ~ 7.2-7.4 | ~ 125-130 |

| Aromatic-C | - | ~ 138-140 |

| Piperidine-CH (C2) | ~ 2.8-3.2 | ~ 58-62 |

| Piperidine-CH₂ (C3) | ~ 1.5-1.9 | ~ 25-30 |

| Piperidine-CH₂ (C4) | ~ 1.3-1.7 | ~ 23-28 |

| Piperidine-CH₂ (C5) | ~ 1.4-1.8 | ~ 24-29 |

| Piperidine-CH₂ (C6) | ~ 2.6-3.0 | ~ 52-56 |

| Ethanamine-CH₂ (α) | ~ 2.9-3.3 | ~ 38-42 |

| Ethanamine-CH₂ (β) | ~ 2.7-3.1 | ~ 35-39 |

Note: These are estimated values and actual experimental data may vary.

Two-dimensional NMR experiments provide correlational information that is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity within the piperidine ring and the ethylamine side chain. For instance, the proton at C2 of the piperidine ring would show correlations to the protons on C3 and the attached ethylamine group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is instrumental in connecting different fragments of the molecule. For example, it would show correlations between the benzylic protons and the aromatic carbons of the benzyl group, as well as with C2 and C6 of the piperidine ring, thus confirming the point of attachment of the benzyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

N-H Stretching: The primary amine (NH₂) of the ethanamine group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethylamine moieties would be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring of the benzyl group would display characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The primary amine would also show a bending (scissoring) vibration around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the tertiary amine in the piperidine ring and the primary amine would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine |

| > 3000 | Aromatic C-H Stretch | Benzyl Group |

| < 3000 | Aliphatic C-H Stretch | Piperidine, Ethanamine |

| 1590-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-N Stretch | Tertiary and Primary Amine |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer valuable structural clues.

For this compound (C₁₄H₂₂N₂), the molecular weight is approximately 218.34 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 218.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Benzylic Cleavage: A very common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The corresponding radical cation of 2-(piperidin-2-yl)ethanamine would also be formed.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is another typical fragmentation pathway for amines. This could lead to the loss of an ethylamine radical or cleavage within the piperidine ring.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic ring-opening and fragmentation pathways.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage |

| 127 | [C₇H₁₅N₂]⁺ | Loss of Benzyl Radical |

| 44 | [C₂H₆N]⁺ | Cleavage of the Ethanamine Side Chain |

Note: The relative intensities of these fragments would depend on their stability.

X-Ray Diffraction (XRD) for Single-Crystal Structure Determination

X-Ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. excillum.com By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. numberanalytics.comcreativebiomart.net

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data would be used to solve the crystal structure, providing an unambiguous confirmation of the atomic connectivity and the stereochemistry of the molecule. The data would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. As obtaining a suitable crystal and performing the experiment is a prerequisite, no predictive data can be offered for this technique.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the pharmaceutical sciences for the separation, identification, and quantification of chemical compounds. For a substance such as this compound, these methods are crucial for assessing its purity, monitoring its synthesis, and isolating it from reaction mixtures. The primary chromatographic methods employed for these purposes include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). Each technique offers distinct advantages for the structural elucidation and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation and quantification of compounds in a mixture. semanticscholar.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to assess purity and identify impurities. semanticscholar.org The development of a robust and reliable HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. researchgate.net

The process begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides good retention and selectivity for compounds with both nonpolar (the benzyl group) and polar (the amine groups) functionalities. google.comalternative-therapies.com The mobile phase composition, a critical factor in achieving separation, is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). pensoft.net The ratio of these components is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate compounds with a wide range of polarities. nih.gov

Other important parameters that are optimized include the pH of the mobile phase, which can significantly affect the retention of ionizable compounds like amines, the column temperature, which influences selectivity and peak shape, and the flow rate. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the benzyl group exhibits strong absorbance, typically around 254 nm. google.com Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. pensoft.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatograph | Agilent 1260 HPLC system or equivalent | Provides high-resolution separation. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase chromatography. |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0) | Aqueous component to control retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient | To achieve optimal separation of all components. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Ensures reproducible retention times and improves peak symmetry. |

| Injection Volume | 20 µL | Standard volume for introducing the sample. |

| Detector | UV/VIS Detector | Monitors the column effluent for absorbing compounds. |

| Detection Wavelength | 225-254 nm | Wavelength for optimal detection of the aromatic ring. google.com |

Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. semanticscholar.org It is particularly valuable for monitoring the progress of chemical reactions in real-time. By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can visualize the consumption of starting materials and the formation of the desired product.

The stationary phase is typically a silica (B1680970) gel plate, which is polar. The mobile phase, or eluent, is a mixture of solvents, usually a less polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is optimized to achieve a good separation, with the goal of having the product spot move to a distinct position (retention factor, Rf) away from the starting material spots.

Visualization of the separated spots on the TLC plate can be achieved through several methods. Under UV light (at 254 nm), compounds containing an aromatic ring, such as the benzyl group in the target molecule, will appear as dark spots. For compounds without a UV chromophore, or to enhance visualization, chemical staining agents are used. Iodine vapor can be used for general visualization of organic compounds. Specific stains like ninhydrin (B49086) are highly effective for detecting the primary amine group in this compound, which typically develops a characteristic purple or pink spot. TLC is also a foundational technique for developing separation conditions for column chromatography, a common method for purification.

Table 2: Example TLC Systems for Monitoring this compound Synthesis

| Parameter | System 1 | System 2 |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) | Ethyl Acetate:Triethylamine (95:5 v/v) |

| Visualization | UV Light (254 nm), Iodine Vapor, Ninhydrin Stain | UV Light (254 nm), Potassium Permanganate Stain |

| Application | Monitoring conversion of starting materials to product. | Assessing the presence of amine-containing impurities. |

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. google.com While this compound has a relatively high boiling point (175-184 °C at 0.1 mmHg), GC can still be employed for its purity analysis, particularly for detecting volatile impurities or related substances. sigmaaldrich.com The technique is well-suited for this purpose due to its high resolution and sensitivity, often utilizing a Flame Ionization Detector (FID), which is sensitive to most organic compounds. researchgate.net

For compounds with polar functional groups like amines, direct analysis by GC can sometimes lead to poor peak shapes (tailing) due to interactions with the stationary phase. oup.com To overcome this, derivatization is often employed. The primary and secondary amine groups can be converted into less polar, more volatile derivatives (e.g., by acylation with reagents like pentafluorobenzoyl chloride) prior to injection. oup.com This process improves chromatographic behavior, resulting in sharper, more symmetrical peaks and enhanced sensitivity.

The GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the carrier gas, e.g., helium or nitrogen) through a capillary column. google.com The column contains a stationary phase (e.g., a polysiloxane like DB-5) that separates components based on their boiling points and interactions with the phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds with different volatilities.

Table 3: Typical Gas Chromatography (GC) Conditions for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatograph | Agilent GC System or equivalent | Standard instrument for GC analysis. |

| Column | DB-5 (30m x 0.25mm, 0.25 µm) or similar | A common, non-polar column suitable for a wide range of compounds. google.com |

| Carrier Gas | Helium or High Purity Nitrogen | Inert gas to carry the sample through the column. google.com |

| Carrier Gas Flow | 1.0 - 1.5 mL/min | Optimized for separation efficiency. mdpi.com |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |

| Detector Temperature | 280 °C | Prevents condensation of eluted compounds. |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on boiling point. mdpi.com |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. google.com |

Computational Chemistry and Molecular Modeling Applications to 2 1 Benzylpiperidin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of a molecule. These calculations can predict a variety of molecular properties that govern the reactivity and interaction of 2-(1-benzylpiperidin-2-yl)ethanamine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the spatial distribution of these frontier orbitals can identify the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine are expected to be electron-rich regions (high HOMO density), making them susceptible to electrophilic attack or protonation. Conversely, the aromatic benzyl (B1604629) ring may possess electron-deficient regions (high LUMO density).

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps identify positive, negative, and neutral regions, which are crucial for understanding non-covalent interactions with biological macromolecules.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents illustrative data typical for a molecule of this class, as specific published data for this compound is not available.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |

Conformational Analysis and Energy Minimization Studies of the Compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This process involves systematically rotating the molecule's single bonds to generate a wide range of possible spatial arrangements.

Each generated conformation is then subjected to energy minimization using force fields like MMFF94 (Merck Molecular Force Field 94) or through quantum mechanical methods. This process calculates the potential energy of the conformation, relaxing its geometry to the nearest local energy minimum. The result is a potential energy surface that maps different conformations to their corresponding energy levels. The conformation with the lowest energy, known as the global minimum, represents the most stable and probable structure of the molecule in a vacuum. Understanding these low-energy conformers is essential for predicting how the molecule will fit into a receptor's binding site.

Molecular Docking Simulations for Potential Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. For this compound, this method can screen potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Derivatives of N-benzylpiperidine have been investigated for their activity against various targets, including sigma receptors and cholinesterases, which are relevant in neurological disorders. In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The low-energy conformers of the ligand are then systematically placed within the protein's active site. A scoring function is used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger interaction.

Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzyl ring of the ligand and aromatic residues in the protein. For example, studies on related compounds show interactions with key residues in the active sites of acetylcholinesterase (AChE). These insights are crucial for understanding the molecule's mechanism of action and for guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for Potential Targets This table shows hypothetical, yet representative, docking scores against known targets for N-benzylpiperidine derivatives.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor | 5HK1 | -11.2 | Tyr103, Glu172, Trp164 |

| Acetylcholinesterase | 4EY7 | -9.5 | Trp86, Tyr337, Phe338 |

| Butyrylcholinesterase | 6U40 | -8.9 | Trp82, Tyr332, Ala328 |

Molecular Dynamics (MD) Simulations for Ligand-System Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), can reveal important information about the stability and dynamics of the binding.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Tracks the positional deviation of the ligand and protein backbone atoms over time. A stable RMSD plot indicates that the complex remains in a consistent equilibrium state.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and receptor, confirming the stability of key interactions predicted by docking.

These simulations provide a more realistic representation of the biological system, validating the docking results and offering deeper insights into the thermodynamic and kinetic aspects of the binding process.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods can systematically explore these relationships by creating a virtual library of analogs of this compound and predicting their activity.

For instance, a computational SAR study could involve modifying specific parts of the molecule, such as:

Substitution on the Benzyl Ring: Adding electron-donating or electron-withdrawing groups to different positions of the phenyl ring to modulate electronic properties and steric bulk.

Modification of the Ethanamine Chain: Altering the length or rigidity of the side chain to optimize its fit within a binding pocket.

Piperidine Ring Alterations: Exploring different substituents on the piperidine nitrogen or carbon atoms.

By docking these virtual analogs into the target receptor and calculating their binding affinities, researchers can build a qualitative understanding of which structural features are critical for activity. This information is invaluable for prioritizing which new compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical equation that quantitatively correlates the structural properties of a series of compounds with their biological activity.

To develop a QSAR model, a "training set" of molecules with known activities is required. For each molecule in the set, a variety of molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate an equation that best predicts the activity based on a combination of these descriptors.

The predictive power of the QSAR model is then validated using an external "test set" of compounds not used in its creation. A robust QSAR model can be used to predict the activity of novel, unsynthesized analogs of this compound, providing a rapid screening tool to identify the most promising candidates for further development.

Receptor Binding Profiling and Rational Ligand Design Incorporating 2 1 Benzylpiperidin 2 Yl Ethanamine Scaffolds

Methodological Framework for Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. oncodesign-services.comgiffordbioscience.com These assays are highly sensitive and allow for the precise quantification of binding affinity. oncodesign-services.comoncodesign-services.com The fundamental principle involves the use of a ligand that has been labeled with a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I), to monitor its binding to a target receptor. oncodesign-services.com

The essential components for conducting these assays include:

A Radioligand: A specific molecule with high affinity for the target receptor that is radioactively labeled. oncodesign-services.com For instance, in σ₁ receptor binding assays, ³H-pentazocine is commonly used. nih.govnih.gov

Receptor Source: A preparation of tissues or cells that express the target receptor in sufficient quantities. taylorfrancis.com This often consists of membrane homogenates isolated from animal tissues (e.g., rat liver) or cultured cells engineered to express the receptor of interest. oncodesign-services.comnih.gov

Binding Buffer: A solution designed to maintain physiological pH and ionic strength to ensure the stability and functionality of the receptor during the experiment. oncodesign-services.com Tris buffer is frequently used in sigma receptor binding assays. nih.govnih.gov

Separation Method: A technique to separate the receptor-bound radioligand from the unbound (free) radioligand in the solution. Rapid filtration using glass fiber filters is a standard method, where the filters trap the membrane-bound receptors and the associated radioligand. nih.gov

Detection System: A scintillation counter is required to measure the amount of radioactivity captured on the filters, which corresponds to the quantity of bound radioligand. oncodesign-services.com

The assay procedure typically involves incubating the receptor preparation with the radioligand in the binding buffer until equilibrium is reached. Non-specific binding, which is the binding of the radioligand to non-receptor components, is determined by adding a high concentration of an unlabeled ligand that saturates the specific receptor sites. nih.gov The total binding minus the non-specific binding yields the specific binding, which is the value used for subsequent analysis.

Design and Execution of Competitive Binding Experiments

Competitive binding assays are a crucial type of radioligand binding assay used to determine the affinity of unlabeled test compounds, such as derivatives of the 2-(1-benzylpiperidin-2-yl)ethanamine scaffold. oncodesign-services.comgiffordbioscience.com This experimental design measures the ability of a test compound to compete with a fixed concentration of a radioligand for binding to the target receptor. giffordbioscience.com

The experiment is executed by incubating the receptor source and a single concentration of the radioligand with a range of concentrations of the unlabeled test compound. oncodesign-services.comgiffordbioscience.com As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity.

From this data, a competition curve is generated, which plots the percentage of radioligand binding against the logarithm of the test compound's concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). oncodesign-services.com The IC₅₀ value is a measure of the compound's potency in inhibiting radioligand binding.

The affinity of the test compound for the receptor, represented by the inhibition constant (Kᵢ), can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. researchgate.net This equation also takes into account the concentration and dissociation constant (Kₔ) of the radioligand used in the assay. The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present, providing a standardized measure of the ligand's affinity.

In Vitro Receptor Selectivity and Affinity Determinations for Derivatives

A primary goal in ligand design is to achieve high selectivity for the intended target receptor over other receptors to minimize off-target effects. For ligands based on the benzylpiperidine scaffold, binding affinities are often determined for a panel of receptors. Research has particularly focused on the σ₁ and σ₂ receptor subtypes due to their involvement in various neurological conditions. d-nb.infonih.gov

Studies on a series of 4-(2-aminoethyl)piperidine derivatives, which share structural similarities with the this compound scaffold, have demonstrated varied affinities and selectivities for σ₁ and σ₂ receptors. d-nb.infonih.govresearchgate.net For example, modifications to the piperidine (B6355638) nitrogen atom have been shown to significantly influence binding. While piperidines with a proton or a larger ethyl group exhibit lower σ₁ affinity, the introduction of a small methyl group can result in high σ₁ receptor affinity and selectivity over the σ₂ subtype. d-nb.infonih.govnih.gov

Similarly, research on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (a complex derivative containing the N-benzylpiperidine motif) has shown very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM, and approximately 290-fold selectivity over the σ₂ receptor. nih.govresearchgate.net These findings highlight how systematic structural modifications can be used to fine-tune the binding profile of ligands incorporating the benzylpiperidine core.

The table below presents binding data for selected benzylpiperidine derivatives at sigma receptors, illustrating the impact of structural changes on affinity and selectivity.

| Compound | Modification on Core Scaffold | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Derivative 1 | 4-(2-aminoethyl)-1-methyl-2-phenylpiperidine | 7.9 | >1000 | >126 |

| Derivative 2 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 421 | 290 |

| Derivative 3 | Piperidine with N-proton | >1000 | Not Determined | Not Determined |

| Derivative 4 | Piperidine with N-ethyl moiety | ~200 | Not Determined | Not Determined |

Note: Data compiled from studies on related benzylpiperidine and aminoethyl-piperidine derivatives to illustrate structure-activity relationships. nih.govd-nb.infonih.gov

Computational and Experimental Approaches to Ligand Optimization

The rational design and optimization of ligands with improved affinity and selectivity are greatly enhanced by integrating computational methods with experimental validation. nih.gov Computational approaches, such as molecular dynamics (MD) simulations and docking studies, provide valuable insights into the binding modes of ligands within the receptor's active site. researchgate.net

For instance, MD simulations performed on piperidine derivatives have helped to identify key interactions between the ligand and amino acid residues in the σ₁ receptor's binding pocket, such as Leu105, Thr181, and Tyr206. d-nb.infonih.gov These simulations can explain why certain substituents, like the N-methyl group, enhance affinity by optimizing interactions within a lipophilic pocket of the receptor. d-nb.infonih.govresearchgate.net Molecular modeling of a complex benzylpiperidine derivative in the σ₁ receptor active site revealed a specific linear arrangement and interactions within two hydrophobic pockets, consistent with its high experimentally determined affinity. researchgate.net

Computational ligand-based drug design (LBDD) encompasses a range of methods that use the structures of known active compounds to develop a model for predicting the activity of novel molecules. nih.gov Techniques like quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity. nih.gov

These computational predictions guide the synthetic chemistry efforts. New derivatives of the this compound scaffold can be designed to enhance favorable interactions or introduce new ones predicted by the models. These newly synthesized compounds are then evaluated experimentally using the radioligand binding assays described earlier. This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for optimizing lead compounds, leading to the development of ligands with superior potency and selectivity. nih.gov

Biochemical Mechanism Investigations of 2 1 Benzylpiperidin 2 Yl Ethanamine Derived Compounds

Enzyme Inhibition Kinetics and Mechanistic Studies

There is currently no available research detailing the enzyme inhibition kinetics or mechanistic studies of compounds derived from 2-(1-Benzylpiperidin-2-YL)ethanamine. Studies on related isomers have explored interactions with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), but equivalent data for the 2-YL derivatives is not present in the public domain. Therefore, no data on inhibition constants (Kᵢ), IC₅₀ values, or the mode of inhibition (e.g., competitive, non-competitive) can be presented.

Exploration of Ligand-Protein Binding Modes and Interaction Dynamics

Detailed explorations of ligand-protein binding modes, typically elucidated through techniques like X-ray crystallography, NMR spectroscopy, and computational molecular docking, have not been published for derivatives of this compound. While research on the 4-YL isomer has identified interactions with targets such as the sigma (σ) receptors, there is no corresponding information to describe the specific amino acid interactions, binding affinities (such as Kd values), or the conformational changes induced upon binding for 2-YL derivatives.

Q & A

Q. What are the recommended laboratory synthesis routes for 2-(1-Benzylpiperidin-2-YL)ethanamine?

The compound can be synthesized via reductive amination using 1-benzylpiperidone and an appropriate amine donor in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions. Alternatively, benzyl chloride derivatives can be converted to primary amines through nucleophilic substitution followed by purification via column chromatography .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring substitution pattern and ethanamine side chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential neurotoxicity. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures. Avoid prolonged exposure and ensure waste is disposed of via hazardous chemical protocols .

Q. What pharmacological assays are typically used to study its activity?

Radioligand binding assays (e.g., for serotonin or dopamine receptors) and functional cAMP assays are employed to evaluate receptor affinity and downstream signaling. Zebrafish models are used for preliminary neurobehavioral studies due to their translational relevance .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize molecular modeling of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, charge distribution, and binding conformations. Exact exchange terms improve accuracy in thermochemical data, such as ionization potentials and proton affinities, critical for understanding reactivity .

Q. How do structural modifications influence serotonin receptor (5-HT₂A) binding affinity?

Structure-activity relationship (SAR) studies show that substituents on the benzyl group (e.g., methoxy, halogens) modulate affinity. For example, halogenation at the 2-position of the benzyl ring enhances 5-HT₂A binding, as seen in analogs like 24H-NBOMe derivatives .

Q. How can data contradictions between in vitro and in vivo neurochemical effects be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Use microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration, coupled with LC-MS/MS for metabolite profiling .

Q. What strategies improve yield in multi-step syntheses of piperidine derivatives?

Optimize reductive amination by controlling pH (acetic acid as a catalyst) and temperature. Employ flow chemistry for intermediates prone to degradation. Purify via recrystallization or chiral HPLC for enantiomerically pure products .

Q. How are zebrafish models utilized to assess neurochemical effects?

Zebrafish embryos are exposed to graded concentrations, followed by behavioral tracking (e.g., locomotor activity) and whole-brain HPLC to quantify monoamine levels (dopamine, serotonin). This model provides rapid screening for CNS activity and toxicity .

Q. What regulatory considerations apply to structural analogs of this compound?

Derivatives with substitutions mimicking controlled substances (e.g., NBOMe series) may fall under the Controlled Substances Act. Preemptively screen analogs using the DEA’s structural similarity guidelines and consult legal frameworks like NY Public Health Law §3306 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.